molecular formula C28H32FN5O4 B10837762 1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea

1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea

カタログ番号 B10837762
分子量: 521.6 g/mol
InChIキー: URMOKEJAUAGZGV-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GR-199114X is a small molecule drug developed by Glaxo Group Limited. It is a cholecystokinin receptor antagonist, specifically targeting the cholecystokinin B receptor. This compound was initially researched for its potential therapeutic applications in treating digestive system disorders such as irritable bowel syndrome, gastroesophageal reflux disease, peptic ulcers, pancreatitis, and Zollinger-Ellison syndrome .

準備方法

The synthesis of GR-199114X involves multiple steps:

    Alkylation: N-Phenyl-1,2-phenylenediamine is alkylated with bromoacetanilide in the presence of potassium carbonate in dimethylformamide to produce alkylated phenylenediamine.

    Condensation: The resulting alkylated phenylenediamine is condensed with diacid chloride in tetrahydrofuran to form dioxobenzodiazepine.

    Reduction: The hydrazone function is reduced using zinc-acetic acid to yield an amine.

    Urea Formation: The amine is treated with isocyanate in dichloromethane to form urea.

    Hydrolysis: The ethyl ester is hydrolyzed using potassium carbonate in a refluxing mixture of methanol and tetrahydrofuran.

化学反応の分析

GR-199114X undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions, such as the reduction of the hydrazone function with zinc-acetic acid, are crucial in its synthesis.

    Substitution: The compound undergoes substitution reactions, such as the alkylation of N-Phenyl-1,2-phenylenediamine with bromoacetanilide.

    Condensation: Condensation reactions are involved in forming the benzodiazepine structure.

科学的研究の応用

GR-199114X has been explored for various scientific research applications:

作用機序

GR-199114X exerts its effects by antagonizing the cholecystokinin B receptor. This receptor is involved in various physiological processes, including digestion and gastric acid secretion. By blocking this receptor, GR-199114X can modulate these processes, potentially providing therapeutic benefits for conditions like irritable bowel syndrome and gastroesophageal reflux disease .

類似化合物との比較

GR-199114X is compared with other cholecystokinin receptor antagonists, such as:

GR-199114X is unique due to its specific targeting of the cholecystokinin B receptor and its distinct synthetic route, which involves multiple steps and specific reaction conditions.

特性

分子式

C28H32FN5O4

分子量

521.6 g/mol

IUPAC名

1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)/t25-/m0/s1

InChIキー

URMOKEJAUAGZGV-VWLOTQADSA-N

異性体SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)[C@@H](C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5

正規SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。